5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a side chain containing a dimethoxyphenyl group and a methylpiperazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with a nitrile or an isothiocyanate.
Coupling of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Introduction of the Methylpiperazine Moiety: The final step involves the alkylation of the intermediate compound with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine and meclizine.
Uniqueness
5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of functional groups and structural features, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Biological Activity
The compound 5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anti-tumor properties, as well as its mechanism of action based on various studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a thiazolo-triazole core with substituents that enhance its biological properties.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory activity . It has been shown to inhibit the NF-kappa B signaling pathway, which is crucial in the inflammatory response. A study demonstrated that derivatives of similar structures could reduce neuroinflammation by modulating this pathway .
Table 1: Anti-inflammatory Activity of Related Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Reference |
---|---|---|---|
Compound A | NF-kappa B inhibition | 5.0 | |
Compound B | COX inhibition | 10.0 | |
Compound C | Cytokine reduction | 7.5 |
Antitumor Activity
The compound also demonstrates antitumor properties . It has been evaluated against various cancer cell lines, showing cytotoxic effects particularly in breast and lung cancer models. In vitro studies revealed that the compound induces apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression .
Case Study: Antitumor Efficacy
A study involving human tumor xenografts indicated that treatment with the compound resulted in significant tumor size reduction without notable toxicity. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways, particularly in MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of specific enzymes involved in inflammatory processes and tumor growth.
- Induction of Apoptosis : By activating caspases and other pro-apoptotic factors, it promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing their proliferation .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-12-20-19-24(21-12)18(25)17(28-19)16(23-9-7-22(2)8-10-23)13-5-6-14(26-3)15(11-13)27-4/h5-6,11,16,25H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLUNQRCYQWQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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